molecular formula C5H5N3O3 B2839248 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde CAS No. 1517860-48-8

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde

Cat. No.: B2839248
CAS No.: 1517860-48-8
M. Wt: 155.113
InChI Key: IZIYKUMGMYONAT-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the second position, a nitro group at the fourth position, and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 2-methyl-pyrazole followed by formylation. One common method includes the reaction of 2-methyl-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-methyl-4-nitro-pyrazole is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the third position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Methyl-4-nitro-pyrazole-3-carboxylic acid.

    Reduction: 2-Methyl-4-amino-pyrazole-3-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-pyrazole: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    4-Nitro-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    2-Methyl-3-formyl-pyrazole: Lacks the nitro group, making it less versatile in redox reactions.

Uniqueness

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C6H6N4O3\text{C}_6\text{H}_6\text{N}_4\text{O}_3
  • Molecular Weight : Approximately 182.14 g/mol
  • Functional Groups : Aldehyde, nitro group, and a methylated pyrazole ring.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)12.50
HepG2 (Liver)26.00
NCI-H460 (Lung)42.30

These findings suggest that compounds with a pyrazole scaffold can effectively inhibit the growth of cancer cells, making them candidates for further development in cancer therapeutics.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit activity against various bacterial strains:

Bacterial Strain Activity Reference
E. coliModerate
S. aureusSignificant
Pseudomonas aeruginosaVariable

The presence of the nitro group is believed to enhance the compound's interaction with microbial targets, contributing to its effectiveness.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cellular pathways involved in cancer cell growth and survival.
  • Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function through reactive intermediates generated by the nitro group.
  • Apoptosis Induction : Evidence suggests that pyrazole derivatives can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against various cancer models. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor volume observed at higher concentrations (IC50 values).

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYKUMGMYONAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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